
Silane, 1,2-ethenediylbis[trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, 1,2-ethenediylbis[trichloro-]: is a chemical compound with the molecular formula C2H2Cl6Si2 and a molecular weight of 294.92628 g/mol . It is also known by other names such as 1,2-Bis(trichlorosilyl)ethane and ethylenebis(trichlorosilane) . This compound is characterized by the presence of two trichlorosilyl groups attached to an ethylene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 1,2-ethenediylbis[trichloro-] typically involves the reaction of ethylene with trichlorosilane under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Silane, 1,2-ethenediylbis[trichloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the trichlorosilyl groups to silane groups.
Substitution: The trichlorosilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the substituent.
Scientific Research Applications
Chemistry: Silane, 1,2-ethenediylbis[trichloro-] is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms .
Biology and Medicine: In biological research, this compound is used to modify surfaces for cell culture studies. It is also explored for its potential in drug delivery systems due to its ability to form stable silicon-based structures .
Industry: Industrially, Silane, 1,2-ethenediylbis[trichloro-] is used in the production of silicone polymers and resins. It is also utilized in the manufacturing of coatings and adhesives .
Mechanism of Action
The mechanism of action of Silane, 1,2-ethenediylbis[trichloro-] involves its ability to form strong silicon-oxygen bonds. This property is exploited in various applications, including surface modification and polymer synthesis. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of siloxane bonds .
Comparison with Similar Compounds
- 1,2-Bis(trichlorosilyl)ethane
- Ethylenebis(trichlorosilane)
- Silane, 1,2-ethanediylbis[trichloro-]
Uniqueness: Silane, 1,2-ethenediylbis[trichloro-] is unique due to its specific structure, which allows for versatile chemical modifications. Its ability to undergo various reactions and form stable silicon-based compounds makes it valuable in both research and industrial applications .
Properties
CAS No. |
692-52-4 |
|---|---|
Molecular Formula |
C2H2Cl6Si2 |
Molecular Weight |
294.9 g/mol |
IUPAC Name |
trichloro(2-trichlorosilylethenyl)silane |
InChI |
InChI=1S/C2H2Cl6Si2/c3-9(4,5)1-2-10(6,7)8/h1-2H |
InChI Key |
QALPWPXFWUARDY-UHFFFAOYSA-N |
Canonical SMILES |
C(=C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



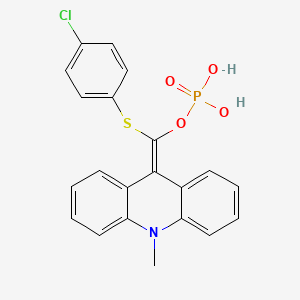

![(4-Amino-7-benzyl-2-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B14750610.png)
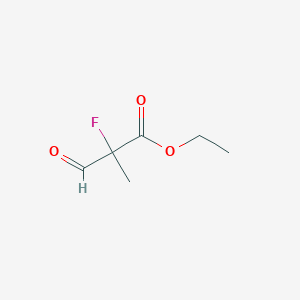
![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
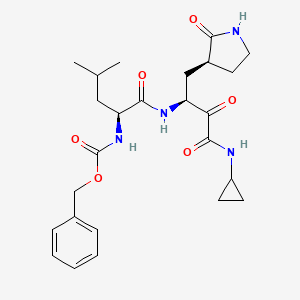
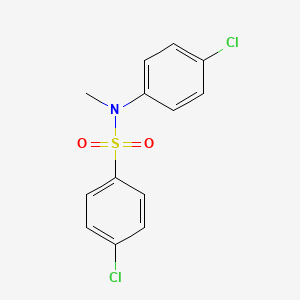
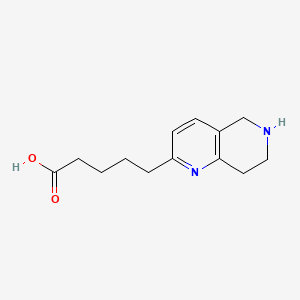
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
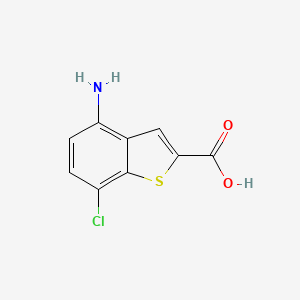
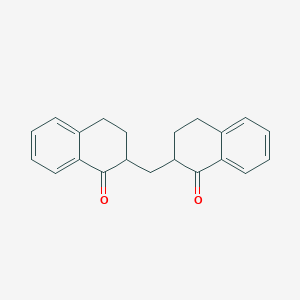
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
